Physicochemical Property Differentiation: Aqueous Solubility vs. Thiazole-2-carboxylic Acid
The ethyl ester moiety of ethyl thiazole-2-carboxylate confers distinct physicochemical properties compared to its direct acid analog. The calculated aqueous solubility for the ethyl ester is 4.1 g/L at 25 ºC [1], which, while still limited, represents a substantial improvement in handling and reactivity profile in organic media compared to the corresponding carboxylic acid, which is known to be highly soluble in water but poorly soluble in many organic solvents. This difference is critical for synthetic applications requiring non-aqueous conditions.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 4.1 g/L (calculated) at 25 ºC |
| Comparator Or Baseline | Thiazole-2-carboxylic acid (Estimated: highly water-soluble, poor organic solubility) |
| Quantified Difference | Qualitative difference in solubility profile |
| Conditions | Calculated value; 25 ºC |
Why This Matters
The increased organic solubility facilitates its use as a building block in standard organic synthesis, avoiding the phase-transfer or activation steps often required for the acid analog.
- [1] ChemSrc. (2018). Ethyl 1,3-thiazole-2-carboxylate (CAS 14527-42-5) Properties. View Source
